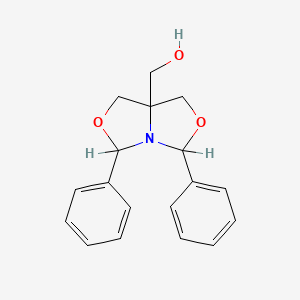

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl-

Overview

Description

Oxazoles and oxazolones are important heterocyclic compounds featured in a variety of chemical and pharmaceutical applications due to their versatile chemical properties and reactivity. They serve as core structures in the development of various synthetic compounds with significant biological activities.

Synthesis Analysis

The synthesis of oxazolone derivatives often involves efficient one-pot synthesis methods. For instance, a method has been developed for the one-pot synthesis of triazolo[5,1-c][1,4]oxazin-6(7H)-ones via sequential esterification, substitution, and 1,3-dipolar cycloaddition processes, demonstrating the compound's synthesis versatility and efficiency (Xiao-Lan Zhang et al., 2020). Another synthesis approach under solvent-free conditions facilitated the production of benzoxazoles and related compounds, highlighting the environmental friendliness and efficiency of these methods (Iraj Mohammadpoor-Baltork et al., 2007).

Molecular Structure Analysis

The molecular structure of oxazolone compounds can be characterized using techniques such as NMR and X-ray crystallography. For example, the molecular configuration of a related compound, (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, was investigated by X-ray crystallography, revealing detailed insights into its molecular structure (Can Zhang et al., 2015).

Chemical Reactions and Properties

Oxazolones participate in various chemical reactions, such as cycloaddition reactions with triphenylvinylphosphonium salts, demonstrating their reactivity and potential for creating diverse chemical structures (F. Clerici et al., 1998). Their ability to undergo reactions with high regioselectivity is notable for synthetic chemistry applications.

Physical Properties Analysis

The physical properties of oxazolone derivatives, including their crystal structures and bonding interactions, can be understood through detailed structural analyses. Weak C‒H…O contacts in the crystal structure of oxazolone derivatives indicate subtle intermolecular interactions that influence the compound's physical properties (Can Zhang et al., 2015).

Chemical Properties Analysis

Oxazolones exhibit a range of chemical properties, such as serving as intermediates in the synthesis of various heterocyclic compounds. Their reactivity with different nucleophiles highlights their versatility and importance in organic synthesis (Nimesh C Misra & H Ila, 2010).

Scientific Research Applications

Synthesis and Optoelectronic Properties

A study by Abbas et al. (2018) focuses on synthesizing new bicyclic oxazolidine compounds related to 1H,3H,5H-Oxazolo(3,4-c)oxazole. These compounds are characterized using spectroscopy and X-ray diffraction. Density Functional Theory (DFT) is used to analyze their electronic and photophysical properties, revealing intra-molecular charge transfer and absorption wavelengths under various conditions (Abbas et al., 2018).

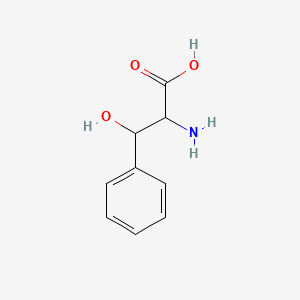

Preparation Methods

O'Conner et al. (1977) describe methods for preparing α-hydroxymethylserine using a copper(II) complex of dihydro-1H,3H,5H-oxazolo[3,4-c]oxazole-7a-carboxylic acid. This study highlights efficient preparation techniques in high yield (O'Conner et al., 1977).

Metal(II) Complexes

Research by Teo and O'connor (1983) involves preparing metal(II) complexes of dihydro-1H,3H,5H-oxazolo[3,4-c]oxazole-7a-carboxylic acid. These complexes are characterized through various methods, including microanalysis and magnetic moment measurements, along with spectroscopic examinations (Teo & O'connor, 1983).

Catalytic Synthesis Applications

Boersch et al. (2016) explore the catalytic synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones. They emphasize the structural significance of oxazol-2(3H)-one in various biological and chemical contexts, including its presence in active pharmaceutical ingredients (Boersch et al., 2016).

Cycloaddition Reactions

Melo et al. (2002) detail the intermolecular 1,3-dipolar cycloaddition of thiazolo[3,4-c]oxazol-4-ium-1-olates, leading to the synthesis of new chiral pyrrolo[1,2-c]thiazoles. This research demonstrates the versatility of oxazole derivatives in creating complex heterocyclic structures (Melo et al., 2002).

Safety And Hazards

properties

IUPAC Name |

(3,5-diphenyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-11-18-12-21-16(14-7-3-1-4-8-14)19(18)17(22-13-18)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJSYYBGXMOGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(N2C(O1)C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957997 | |

| Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- | |

CAS RN |

36778-78-6 | |

| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole-7a(7H)-methanol, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036778786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.